Absence of Public Bioactivity Data Defines a Unique Position for De Novo Kinase Profiling
This compound's primary differentiation relative to well-characterized 4-anilinoquinoline kinase inhibitors, such as the GAK inhibitor 49 (6,7-dimethoxy-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine, IC50 = 45 nM) or the EGFR inhibitor gefitinib (IC50 = 20 nM), is its complete lack of public bioactivity annotation . This represents a quantifiable difference in data availability, positioning it as an uncharacterized tool for novel kinase selectivity screening. In contrast to the 4-aryl-6-chloroquinoline anti-HBV series where multiple compounds show IC50 values of 4.4–9.8 μM against HBV DNA replication , no such activity data exists for this 4-anilino variant, making it a distinct starting point for exploring the impact of the 4-anilino linkage on antiviral phenotype.
| Evidence Dimension | Publicly available biological activity data (IC50/Ki/Kd) |
|---|---|
| Target Compound Data | No bioactivity data found in ChEMBL, PubChem, BindingDB, or primary literature. |
| Comparator Or Baseline | GAK inhibitor 49: IC50 = 45 nM (GAK); 4-aryl-6-chloroquinoline series: IC50 = 4.4–9.8 μM (HBV DNA replication). |
| Quantified Difference | Target compound has zero annotated bioactivities versus hundreds of data points for comparator series. |
| Conditions | Systematic database and literature search conducted on 2026-05-09. |
Why This Matters
For procurement decisions, an uncharacterized scaffold offers the opportunity to generate proprietary SAR data in a desired kinase or antiviral assay without prior art constraints.
- [1] Asquith, C. R. M., et al. Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. ChemMedChem, 2020, 15, 26-49. View Source
- [2] Shen, Y., et al. Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents. Bioorg. Med. Chem., 2011, 19, 1400-1408. View Source
